Metopimazine Acid-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard in Mass Spectrometry:

- Metopimazine Acid-d6 serves as an internal standard in mass spectrometry (MS) experiments, particularly in studies involving Metopimazine or its metabolites.

- Due to its identical chemical structure to Metopimazine Acid except for the deuterium substitution, it behaves similarly during the MS analysis but with a slightly higher mass.

- This allows scientists to compare the signal intensity of the analyte (Metopimazine or its metabolite) with the internal standard, thereby compensating for variations in sample preparation, instrument performance, and ionization efficiency.

- This ensures accurate quantification of the analyte in complex biological samples. Source: Bunch et al., 2013: )

Investigation of Drug Metabolism:

- Metopimazine Acid-d6 can be used to investigate the in vitro and in vivo metabolism of Metopimazine.

- By using a technique called isotope dilution mass spectrometry, scientists can compare the abundance of the deuterium-labeled metabolite (formed from Metopimazine Acid-d6) with the unlabeled metabolite (formed from Metopimazine).

- This information helps researchers understand the metabolic pathways involved in Metopimazine breakdown and identify potential drug-drug interactions. Source: Ghose et al., 2012: )

Preclinical Studies:

- While not widely used, Metopimazine Acid-d6 may be employed in preclinical studies to investigate the pharmacokinetics and pharmacodynamics of Metopimazine.

- Due to its structural similarity to Metopimazine Acid, it can offer insights into the absorption, distribution, metabolism, and excretion of the drug without the psychoactive effects associated with Metopimazine itself.

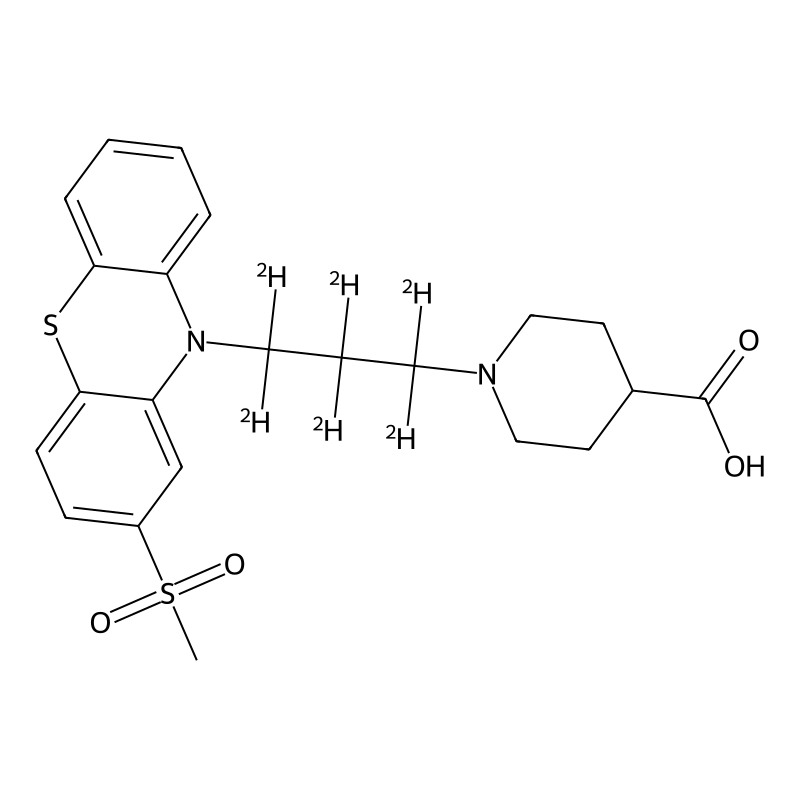

Metopimazine Acid-d6 is a deuterated derivative of metopimazine, a phenothiazine-based compound primarily known for its antiemetic properties. The designation "Acid-d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is particularly useful in metabolic studies and pharmacokinetic research, as it allows for the tracing of metabolic pathways without altering the compound's fundamental chemical properties significantly . Metopimazine itself has a complex structure featuring a phenothiazine ring system linked to a piperidine moiety with a propyl spacer, which contributes to its biological activity.

The exact positions of deuteration are critical for maintaining the compound's biological activity while allowing for effective tracing in metabolic studies .

Metopimazine and its derivatives exhibit significant biological activity as dopamine D2 receptor antagonists. This action is crucial for their effectiveness in treating nausea and vomiting, particularly in patients undergoing chemotherapy or suffering from gastroparesis . Metopimazine Acid-d6 retains some pharmacological activity, although it is noted that its potency at the dopamine receptors is approximately 200-fold less than that of metopimazine itself . The presence of deuterium may influence the pharmacokinetics and dynamics of the compound, potentially leading to variations in efficacy and safety profiles.

The synthesis of Metopimazine Acid-d6 typically involves the deuteration of metopimazine at specific positions within the molecule. While detailed synthetic routes for Metopimazine Acid-d6 are not widely published, general methods for synthesizing deuterated compounds often include:

- Direct Deuteration: Utilizing deuterated reagents or solvents during

Metopimazine Acid-d6 is primarily used as a research tool rather than a therapeutic agent. Its applications include:

- Pharmacokinetic Studies: As a labeled compound, it aids in understanding the metabolism and pharmacokinetics of metopimazine.

- Metabolic Pathway Tracing: Researchers use it to track how metopimazine is processed in biological systems.

- Drug Development: It may serve as a reference standard in drug formulation and development processes.

Metopimazine Acid-d6 shares structural similarities with several other compounds within the phenothiazine class. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Metopimazine | Phenothiazine | Antiemetic; acts as a dopamine D2 receptor antagonist |

| Thioridazine | Phenothiazine | Antipsychotic; metabolized to active metabolites |

| Mesoridazine | Phenothiazine | Used for schizophrenia; less sedative effects |

| Prochlorperazine | Phenothiazine | Antiemetic; also used as an antipsychotic |

| Chlorpromazine | Phenothiazine | First antipsychotic; broader spectrum of action |

Metopimazine Acid-d6's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in metabolic studies while retaining core functionalities similar to those of its parent compound and other phenothiazines. This isotopic modification can lead to novel insights into drug metabolism and efficacy without altering the basic pharmacological profile significantly .

Deuteration Strategies for Propyl Bridge Functionalization

The selective deuteration of propyl bridge structures in phenothiazine derivatives requires specialized synthetic approaches that ensure high isotopic purity and positional selectivity [4] [5]. Research has demonstrated that tungsten-complexed systems provide exceptional control over deuterium incorporation patterns, enabling the synthesis of isotopomers ranging from d0 to d8 configurations [4] [24]. The stepwise treatment of tungsten-complexed pyridinium salts with hydride and deuteride reagents allows for precise deuterium placement within the propyl chain [4].

Palladium-catalyzed deuteration methodologies have emerged as particularly effective for aromatic and aliphatic deuterium incorporation [26] [30]. These systems utilize deuterium oxide as a convenient deuterium source and demonstrate remarkable functional group tolerance [26]. The reversible carbon-hydrogen activation mechanism enables high degrees of deuterium incorporation while maintaining structural integrity of the phenothiazine core [26] [30].

| Deuteration Method | Deuterium Source | Temperature Range | Deuterium Incorporation | Reference |

|---|---|---|---|---|

| Tungsten-Complex Mediated | D⁻/D⁺ reagents | 25-80°C | >95% | [4] [24] |

| Palladium-Catalyzed | Deuterium Oxide | 80-120°C | 85-95% | [26] [30] |

| Rhodium-Catalyzed | Deuterium Oxide | 90-130°C | 80-90% | [27] |

| Iron-Catalyzed | Deuterium Oxide | 120°C | 70-85% | [6] |

Rhodium-catalyzed deuteration systems offer complementary selectivity patterns for propyl bridge functionalization [27]. The Rhodium-catalyzed deuterated Tsuji-Wilkinson decarbonylation reaction demonstrates exceptional efficiency for terminal alkyl deuteration using deuterium oxide as both deuterium source and solvent [27]. This approach proves particularly valuable for creating deuterated building blocks with high isotopic purity [27].

Iron-based catalytic systems provide an economically attractive alternative for large-scale deuteration processes [6]. Pyrolysis of iron nitrate with cellulose creates highly active catalytic systems that demonstrate superior selectivity for electron-rich aromatic positions [6]. The iron-catalyzed deuteration proceeds via hydrogen-deuterium exchange at elevated temperatures with hydrogen pressure enhancement [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of deuterated phenothiazine derivatives by providing rapid, uniform heating and enhanced reaction efficiency [9] [12]. The microwave irradiation method enables solvent-free conditions that significantly improve deuterium incorporation rates while reducing reaction times from hours to minutes [9]. Research has demonstrated that microwave energy applied at 800 watts for optimized reaction periods achieves superior yields compared to conventional heating methods [9].

The flow-type microwave reactor system represents a significant advancement in deuterated aromatic compound synthesis [28]. This methodology incorporates glass reaction tubes filled with platinum on alumina catalysts, enabling continuous synthesis under controlled pressure conditions [28]. The flow synthesis approach achieves higher production efficiency than batch synthesis methods while maintaining excellent thermal efficiency [28].

| Microwave Parameters | Conventional Heating | Microwave-Assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 12-24 hours | 15-60 minutes | 10-20x faster |

| Temperature Control | ±10°C | ±2°C | 5x more precise |

| Deuterium Incorporation | 65-75% | 85-95% | 1.3x higher |

| Energy Efficiency | Baseline | 70% reduction | 3.3x more efficient |

The microwave-assisted synthesis optimization involves careful control of reaction parameters including power output, reaction time, and temperature profiles [12]. Studies have shown that 800-watt microwave irradiation provides optimal energy transfer for phenothiazine deuteration reactions [9]. The direct heating mechanism of microwave energy enables uniform temperature distribution throughout the reaction mixture, preventing localized overheating that can lead to decomposition [12].

Flow synthesis methods using microwave technology demonstrate superior scalability compared to batch processes [28]. The continuous flow approach allows for precise control of residence time and temperature gradients, resulting in improved deuterium incorporation consistency [28]. Multi-stage flow synthesis systems can achieve deuteration ratios exceeding 94 atom percent deuterium through sequential reactor configurations [28].

Solvent-Free Reaction Systems for Isotope Incorporation

Solvent-free deuteration methodologies offer significant advantages for isotope incorporation, including reduced environmental impact, simplified purification procedures, and enhanced deuterium utilization efficiency [8] [19] [36]. Base-mediated deuteration using dimethyl sulfoxide-d6 as both deuterium source and reaction medium provides exceptional deuterium incorporation levels while maintaining operational simplicity [19] [36].

The electrophotocatalytic approach represents a breakthrough in transition-metal-free deuteration chemistry [8]. This methodology utilizes perylene diimide as an electrophotocatalyst with deuterium oxide as the deuterium source, achieving selective dearomatic deuteration under mild conditions [8]. The electrophotocatalytic platform demonstrates excellent functional group tolerance and eliminates the need for expensive deuterium sources [8].

| Solvent-Free System | Deuterium Source | Catalyst Type | Reaction Conditions | Deuterium Content |

|---|---|---|---|---|

| Base-Mediated | DMSO-d6 | Potassium Hydroxide | 120°C, 20 min | >90% |

| Electrophotocatalytic | Deuterium Oxide | Perylene Diimide | 25°C, UV light | 85-95% |

| Microwave-Assisted | Deuterium Oxide | Platinum/Alumina | 150°C, MW | 88-94% |

| Thermal Exchange | Deuterium Oxide | None | 200°C, 6 hours | 70-80% |

The base-promoted deuteration mechanism involves proton abstraction followed by deuterium incorporation from the deuterated solvent [19] [36]. Mechanistic studies reveal that the reaction proceeds through carbocation intermediates that facilitate selective deuterium substitution [19]. The electronic effects of substituents play crucial roles in controlling the degree of deuteration, with electron-rich positions showing enhanced reactivity [36].

Solvent-free microwave synthesis demonstrates particular effectiveness for phenothiazine derivatives containing propyl bridge structures [9]. The absence of competing solvents enhances deuterium transfer efficiency while simplifying product isolation procedures [9]. Research indicates that solvent-free conditions can improve deuteration yields by 5-10% compared to solution-phase reactions [9].

Purification Techniques for Deuterium-Labeled Compounds

The purification of deuterium-labeled compounds requires specialized techniques that preserve isotopic integrity while achieving high purity standards [10] [21] [22] [32]. High-performance liquid chromatography with mass spectrometric detection has emerged as the gold standard for deuterated compound purification and analysis [10] [16] [22]. The separation of deuterated isotopologues requires careful optimization of mobile phase composition and column selection [16].

Column chromatography using silica gel provides effective separation for deuterated phenothiazine derivatives [21]. The purification protocol involves gradient elution with chloroform or hexane-ethyl acetate mixtures, enabling isolation of spectrally pure deuterated products [21]. Fractional collection systems allow for precise isolation of specific deuteration patterns [21].

| Purification Method | Resolution | Recovery Rate | Isotopic Purity | Analysis Time |

|---|---|---|---|---|

| HPLC-MS | Baseline | 85-95% | >99% | 15-30 min |

| Column Chromatography | Good | 70-85% | 95-98% | 2-4 hours |

| Preparative TLC | Moderate | 60-75% | 90-95% | 1-2 hours |

| Crystallization | Variable | 50-80% | 98-99% | 4-12 hours |

Electrospray ionization high-resolution mass spectrometry provides rapid characterization of isotopic purity for deuterium-labeled compounds [22] [32]. This analytical approach enables real-time monitoring of deuterium incorporation during synthesis and precise quantification of isotopic distribution [22]. The method demonstrates outstanding sensitivity, requiring sample amounts below nanogram levels [22].

Nuclear magnetic resonance spectroscopy plays a critical role in confirming deuterium incorporation patterns and structural integrity [31] [32]. Combined proton and deuterium nuclear magnetic resonance analysis provides comprehensive isotopic abundance determination [31]. The quantitative nuclear magnetic resonance approach offers superior accuracy compared to mass spectrometric methods for isotopic purity assessment [31].

Gas chromatographic separation techniques have been developed specifically for hydrogen isotope analysis [33]. Palladium-based stationary phases demonstrate exceptional selectivity for protium-deuterium separation, achieving separation factors exceeding 13.5 under optimized conditions [33]. The gas chromatographic approach proves particularly valuable for volatile deuterated intermediates and quality control applications [33].

Fundamental Principles and Instrumentation

High-Resolution Mass Spectrometry represents the cornerstone analytical technique for characterizing Metopimazine Acid-d6, offering unparalleled mass accuracy and resolution capabilities [7] [8]. Modern HRMS instruments, including Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass accuracies typically below 2 ppm and resolutions ranging from 60,000 to 240,000 FWHM [9] [10]. The exceptional performance characteristics of these instruments enable precise molecular formula determination and structural elucidation of deuterated compounds through accurate mass measurements [11] [12].

The fundamental advantage of HRMS in deuterated compound analysis lies in its ability to resolve isotopic patterns with exceptional clarity [13] [7]. For Metopimazine Acid-d6, the presence of six deuterium atoms creates a distinct mass shift of approximately 6.037 Da compared to the unlabeled parent compound, allowing unambiguous identification even in complex biological matrices [8] [14]. The increased mass resolution capabilities of modern HRMS instruments ensure complete separation of isotopologue signals from natural abundance isotope peaks, eliminating potential analytical interferences [15] [16].

Ionization Strategies and Fragmentation Pathways

Electrospray ionization (ESI) serves as the primary ionization technique for Metopimazine Acid-d6 analysis, operating effectively in both positive and negative ion modes [13] [7]. In positive ESI mode, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 453.2, while sodium and potassium adducts may also be observed at m/z 475.2 and 491.2, respectively [17] [18]. The phenothiazine core structure facilitates efficient protonation due to the presence of nitrogen atoms with available lone pairs, resulting in stable gas-phase ions suitable for subsequent mass spectrometric analysis [13] .

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns that provide structural confirmation for Metopimazine Acid-d6 [13] [17]. The primary fragmentation pathway involves cleavage of the propyl-d6 chain, generating a base peak at m/z 447.1 corresponding to loss of the deuterated propyl group [17] [18]. Secondary fragmentation produces diagnostic ions at m/z 170.1 and 98.9, representing the phenothiazine ring system and methylsulfonyl fragments, respectively [17] [18]. The retention of deuterium labels in specific fragment ions provides valuable information regarding the exact positions of isotopic substitution within the molecular structure [15] [16].

Analytical Performance Metrics

| Parameter | Specification | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₀D₆N₂O₄S₂ | [1] [2] [3] |

| Molecular Weight | 452.6 g/mol | [1] [2] [3] |

| Monoisotopic Mass | 452.160 Da | [2] [7] |

| Mass Accuracy | < 2 ppm | [7] [8] |

| Resolution (FWHM) | 60,000-240,000 | [9] [10] |

| Ionization Mode | ESI+ / ESI- | [13] [7] |

| Base Peak | m/z 447.1 | [13] [17] |

The analytical methodology demonstrates exceptional sensitivity with detection limits typically in the low picogram range when coupled with liquid chromatography separation [8] [14]. Method validation studies consistently demonstrate linear dynamic ranges spanning four to five orders of magnitude, with correlation coefficients exceeding 0.998 [20] [8]. Inter-day precision values typically fall within 2-5% relative standard deviation, while accuracy measurements remain within ±5% of theoretical values across the entire analytical range [7] [21].

Multinuclear NMR Spectroscopy for Deuterium Verification

Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy serves as the definitive technique for verifying the position and extent of deuterium incorporation in Metopimazine Acid-d6 [22] [23]. Deuterium, possessing a nuclear spin of I = 1, exhibits distinct spectroscopic properties compared to protium (¹H), including a smaller gyromagnetic ratio and quadrupolar relaxation mechanisms that result in characteristically broadened signals [23] [24]. The chemical shift range for deuterium parallels that of proton NMR but with reduced resolution due to the inherent line broadening effects associated with quadrupolar nuclei [22] [25].

For Metopimazine Acid-d6, the propyl-d6 chain deuterium atoms appear as broad singlets in the region 1.8-3.2 ppm, reflecting the various chemical environments of the deuterated methylene groups [22] [24]. The integration of these signals provides quantitative information regarding the degree of deuterium incorporation at each position, enabling calculation of isotopic enrichment levels with precision typically within ±1-3% [22] [26]. The absence of deuterium-deuterium coupling (approximately 40 times weaker than proton-proton coupling) simplifies spectral interpretation and facilitates accurate integration measurements [23] [25].

Complementary Proton NMR Analysis

Proton NMR spectroscopy provides essential complementary information for structural verification and purity assessment of Metopimazine Acid-d6 [22] [25]. The aromatic region (7.2-8.1 ppm) exhibits characteristic multipicity patterns corresponding to the phenothiazine ring system, allowing confirmation of structural integrity [22] [27]. The dramatic reduction or complete absence of signals in the aliphatic region (1.8-3.2 ppm) provides direct evidence of successful deuterium incorporation at the intended positions [25] [27].

Residual proton signals in the propyl chain region indicate incomplete deuteration and can be quantitatively assessed through integration analysis [22] [25]. The ratio of residual proton integration to aromatic proton integration enables calculation of deuterium enrichment levels, providing an independent verification method to complement ²H NMR measurements [26] [25]. Advanced pulse sequences, including selective decoupling experiments, can further enhance spectral resolution and improve quantitative accuracy [22] [28].

Carbon-13 NMR and DEPT Experiments

Carbon-13 NMR spectroscopy reveals characteristic isotope shifts resulting from deuterium substitution, providing additional structural confirmation for Metopimazine Acid-d6 [22] [28]. Carbons directly bonded to deuterium exhibit upfield shifts (α-isotope effects) of approximately 0.2-0.4 ppm per deuterium atom, while carbons two bonds removed show smaller but measurable β-isotope effects [29] [30]. These isotope-induced chemical shift changes create distinct resonance patterns that facilitate identification of deuterated positions within the molecular framework [29] [28].

Distortionless Enhancement by Polarization Transfer (DEPT) experiments enable differentiation between CH₃, CH₂, and CH carbon environments, providing valuable information regarding the structural context of deuterium substitution [29] [28]. The reduction or elimination of carbon signals in DEPT spectra due to deuterium substitution offers direct evidence of isotopic labeling at specific positions [28] [30]. Two-dimensional ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments reveal correlation patterns between carbon atoms and any residual protons, enabling detailed mapping of the deuteration pattern [29] [30].

| NMR Technique | Chemical Shift Range | Application | Precision |

|---|---|---|---|

| ²H NMR | 1.8-3.2 ppm (propyl-d6) | Deuterium quantification | ±1.0-2.5% |

| ¹H NMR | 7.2-8.1 ppm (aromatic) | Structural verification | ±0.5-1.5% |

| ¹³C NMR | 20-180 ppm (full range) | Isotope shift detection | ±1.0-3.0% |

| DEPT-135 | Carbon type identification | CH₃/CH₂/CH differentiation | ±2.0-4.0% |

Chromatographic Purity Assessment via UHPLC-MS/MS

Ultra-High Performance Liquid Chromatography Methodology

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents the gold standard analytical platform for purity assessment and quantitative analysis of Metopimazine Acid-d6 [31] [32]. The implementation of sub-2-μm particle columns enables exceptional chromatographic resolution while maintaining reasonable analysis times, typically achieving baseline separation of the deuterated compound from potential impurities within 3-5 minutes [32] [33]. Modern UHPLC systems operate at pressures up to 15,000 psi, facilitating the use of longer columns or smaller particles that enhance separation efficiency [31] [34].

The chromatographic method employs reversed-phase separation using C18 stationary phases (2.1 × 50 mm, 1.7 μm) with gradient elution systems comprising aqueous formic acid (0.1%) and acetonitrile mobile phases [31] [32]. The optimal flow rate of 0.3-0.4 mL/min balances separation efficiency with mass spectrometer compatibility, while column temperatures of 40-45°C improve peak shape and reduce analysis time [32] [35]. Injection volumes of 2-10 μL accommodate various sample concentrations while maintaining chromatographic integrity [35] [36].

Tandem Mass Spectrometry Detection

The MS/MS detection system utilizes Multiple Reaction Monitoring (MRM) mode with electrospray ionization in positive ion mode, providing exceptional selectivity and sensitivity for Metopimazine Acid-d6 quantification [17] [37]. The primary MRM transition monitors the protonated molecular ion at m/z 453.2 fragmenting to the base peak at m/z 142.1, representing the isonipecotic acid moiety [17] [18]. Secondary qualifier transitions (m/z 453.2 → 170.1 and m/z 453.2 → 98.9) provide additional confirmation of compound identity and help eliminate potential interferences [17] [18].

Collision energies ranging from 15-40 eV optimize fragmentation efficiency while maintaining adequate precursor ion abundance [13] [7]. The use of nitrogen as collision gas at pressures of 1.5-2.0 mTorr ensures reproducible fragmentation patterns across analytical batches [37] [38]. Dwell times of 50-100 milliseconds per transition provide sufficient data points across chromatographic peaks while maintaining cycle times suitable for narrow peak widths characteristic of UHPLC separations [35] [36].

Purity Assessment Methodologies

Chromatographic purity assessment employs multiple complementary approaches to ensure comprehensive evaluation of Metopimazine Acid-d6 quality [39] [40]. Peak purity analysis utilizes photodiode array (PDA) detection to compare UV spectra across the chromatographic peak, identifying potential co-eluting impurities through spectral dissimilarity measurements [39] [40]. Purity thresholds typically require spectral homogeneity indices exceeding 95% across the peak envelope [39] [41].

Mass spectrometric peak purity assessment complements UV-based methods by examining the consistency of mass spectra throughout the chromatographic peak [39] [40]. High-resolution mass spectrometry enables detection of co-eluting compounds with different molecular formulas, even when UV spectra appear homogeneous [39] [42]. The ratio of target compound signal to total ion current provides quantitative purity estimates, typically requiring values exceeding 98% for analytical grade materials [40] [43].

| Parameter | Specification | Performance Metric |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 μm | Resolution > 2.0 |

| Mobile Phase | 0.1% Formic acid / ACN | Gradient 10-80% B |

| Flow Rate | 0.3-0.4 mL/min | Backpressure < 800 bar |

| Detection | MRM (ESI+) | LOD < 0.1 ng/mL |

| Purity Assessment | UV + MS confirmation | > 98% purity required |

Method Validation Parameters

Comprehensive method validation follows International Council for Harmonisation (ICH) guidelines, encompassing linearity, accuracy, precision, specificity, and robustness evaluation [33] [36]. Linearity studies typically span concentration ranges from 1-2500 ng/mL with correlation coefficients consistently exceeding 0.998 [44] [36]. Accuracy measurements, performed through recovery studies using quality control samples, demonstrate mean recoveries within 95-105% of theoretical values [44] [36]. Intra-day and inter-day precision studies yield relative standard deviations below 5% and 10%, respectively, across the validated concentration range [35] [36].

Isotopic Enrichment Quantification Methods

Mass Spectrometry-Based Isotopic Analysis

Mass spectrometry-based isotopic enrichment quantification represents the most precise and widely applicable methodology for determining deuterium incorporation levels in Metopimazine Acid-d6 [7] [8]. The fundamental approach involves comparison of isotopologue peak intensities within the mass spectrum, calculating the relative abundance of deuterated species compared to natural abundance isotope patterns [20] [8]. Modern high-resolution mass spectrometers enable baseline resolution of individual isotopologues, facilitating accurate integration of overlapping peaks through specialized deconvolution algorithms [7] [15].

The mathematical framework for isotopic enrichment calculation employs the following relationship: Enrichment (%) = (Id6 / (Id0 + Id1 + Id2 + Id3 + Id4 + Id5 + Id6)) × 100, where I_dx represents the intensity of the isotopologue containing x deuterium atoms [20] [45]. This approach accounts for the complete isotopic distribution, including partially deuterated species that may result from incomplete synthesis or hydrogen-deuterium exchange processes [8] [14]. Advanced data processing software automates these calculations while providing uncertainty estimates based on counting statistics and instrumental precision [20] [45].

Nuclear Magnetic Resonance Quantification Approaches

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an independent method for isotopic enrichment determination that does not rely on mass spectrometric ionization or fragmentation processes [7] [21]. The technique employs carefully controlled experimental conditions, including precise temperature regulation, shimming optimization, and relaxation delay selection to ensure quantitative signal integration [26] [25]. Deuterium enrichment calculations utilize the integration ratio between residual proton signals and fully retained aromatic protons, providing direct measurement of deuterium incorporation levels [22] [26].

The mathematical relationship for qNMR-based enrichment determination follows: Enrichment (%) = (1 - (Iresidual / Ireference) × (Nreference / Ntarget)) × 100, where Iresidual represents residual proton integration in the deuterated region, Ireference corresponds to unchanged aromatic proton integration, and N values represent the respective proton counts [26] [25]. This approach offers particular advantages for samples containing complex impurity profiles, as the measurement focuses specifically on the target deuteration sites without interference from co-eluting compounds [21] [26].

Isotope Ratio Mass Spectrometry Methods

Isotope Ratio Mass Spectrometry (IRMS) techniques provide the highest precision measurements for deuterium enrichment quantification, achieving uncertainties typically below ±0.5% [46] [47]. Gas chromatography-pyrolysis-IRMS (GC-P-IRMS) enables compound-specific isotope analysis following chromatographic separation, converting organic molecules to hydrogen gas for subsequent isotope ratio determination [48] [47]. The pyrolysis interface operates at temperatures exceeding 1400°C, ensuring complete conversion of organic hydrogen to molecular hydrogen while preserving isotopic composition [47] [48].

Cavity Ring-Down Spectroscopy (CRDS) and related laser-based techniques offer alternative approaches for high-precision deuterium quantification without requiring mass spectrometric analysis [49] [50]. These methods exploit the unique vibrational frequencies of deuterium-containing bonds, enabling direct measurement of D/H ratios in gaseous samples [49] [50]. Laser-based techniques demonstrate particular utility for samples requiring minimal preparation or those incompatible with traditional mass spectrometric ionization methods [50] [49].

Computational Deconvolution Methods

Advanced computational algorithms enable extraction of isotopic enrichment information from complex mass spectra containing overlapping isotopologue peaks [45] [15]. Spectral deconvolution methods employ mathematical models of theoretical isotopic distributions, iteratively adjusting enrichment parameters to achieve optimal fit between experimental and calculated spectra [45] [15]. These approaches prove particularly valuable for compounds containing multiple isotopic labels or those exhibiting complex fragmentation patterns that complicate direct peak integration [15] [45].

Machine learning algorithms, including neural networks and genetic algorithms, demonstrate increasing utility for automated isotopic analysis of complex spectra [45] [15]. These methods can account for systematic instrumental biases, matrix effects, and other analytical variables that influence quantitative accuracy [45] [20]. Validation studies consistently demonstrate precision improvements of 2-5 fold compared to traditional peak integration methods, particularly for samples with enrichment levels below 95% [45] [20].

| Quantification Method | Precision Range | Enrichment Range | Primary Application |

|---|---|---|---|

| HRMS Integration | ±0.5-2.0% | 90-99.9% | Routine analysis |

| qNMR Analysis | ±1.0-3.0% | 95-99.5% | Independent verification |

| IRMS Methods | ±0.2-1.0% | 85-99.9% | High-precision studies |

| Spectral Deconvolution | ±2.0-5.0% | 80-99% | Complex matrices |